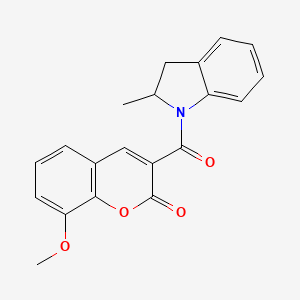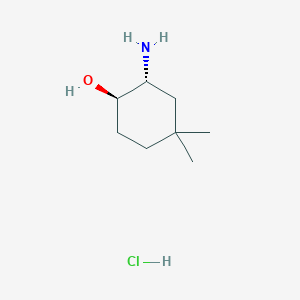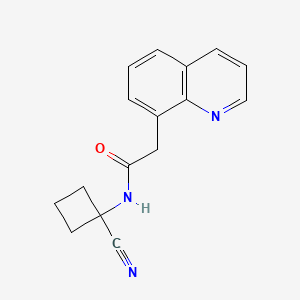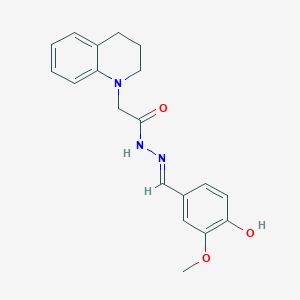
3,6-Dimethoxy-4-methylpyridazine
カタログ番号 B2981032
CAS番号:
89943-29-3
分子量: 154.169
InChIキー: FODLXNPPUWRDEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethoxy-4-methylpyridazine is a chemical compound with the CAS Number: 89943-29-3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is 3,6-dimethoxy-4-methylpyridazine .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3,6-Dimethoxy-4-methylpyridazine, has been a subject of study in the field of organic chemistry . For instance, the synthesis of new energetic materials based on the pyridazine scaffold has been explored . In one study, the desired 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide was synthesized as the first instance .Molecular Structure Analysis
The molecular structure of 3,6-Dimethoxy-4-methylpyridazine can be represented by the InChI code: 1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 . The InChI key for this compound is FODLXNPPUWRDEJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The use of 3,6-pyridazinediones, which includes 3,6-Dimethoxy-4-methylpyridazine, in organic synthesis and chemical biology has been emphasized in recent developments . They have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethoxy-4-methylpyridazine include a molecular weight of 154.17 .科学的研究の応用
Chemical Synthesis and Reactions
- Synthesis of Pyridazine Derivatives: Yanai and Kinoshita (1968) studied the reactions of 3,6-dimethoxy-4-nitropyridazine 1-oxide with various alkyl halides, leading to the creation of several pyridazine derivatives, indicating its utility in synthetic organic chemistry (Yanai & Kinoshita, 1968).
- Formation and Decomposition of Tricyclic Systems: Novák et al. (2006) researched the formation and thermal decomposition of an azo-bridged tricyclic ring system involving 3,6-dimethoxy-4-methylpyridazine. This study suggests its potential role in the study of novel ring systems in chemistry (Novák et al., 2006).
Material Science and Phase Transformations
- Phase Transformations in Cyanurates: Kaftory et al. (2001) investigated phase transformations in cyanurates, including compounds like 4,6-dimethoxy-3-methyldihydrotriazine-2-one, highlighting its relevance in studying material science and crystallography (Kaftory et al., 2001).
Nuclear Magnetic Resonance Studies
- Nuclear Spin-Coupling Constants: Kuroda, Fujiwara, and Matsushita (1985) utilized 3,6-dimethyl-pyridazines for observing nuclear spin-coupling constants, contributing to the field of NMR spectroscopy and the understanding of molecular interactions (Kuroda, Fujiwara, & Matsushita, 1985).
Chemical Reactions and Catalysis
- Amination Reactions: Tondys and Plas (1986) explored the amination of 4-nitropyridazine 1-oxides by liquid ammonia/potassium permanganate, showing its utility in specific amination reactions (Tondys & Plas, 1986).
Biochemical Applications
- Enhancing Hyaluronan Pseudoplasticity: Petta et al. (2016) demonstrated the use of 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholinium chloride for grafting alkyl moieties to hyaluronan. This study has implications for drug delivery and regenerative medicine (Petta et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3,6-dimethoxy-4-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODLXNPPUWRDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2980957.png)

![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)
![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2980963.png)



![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)